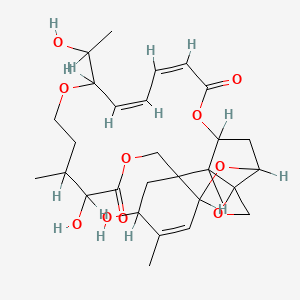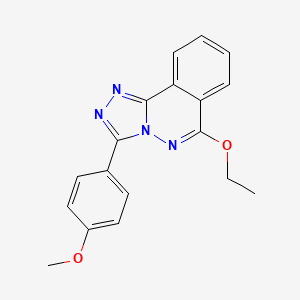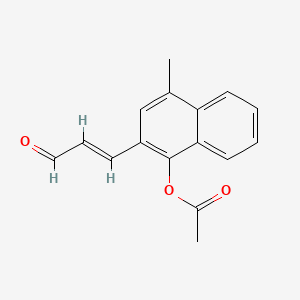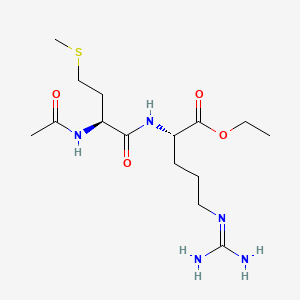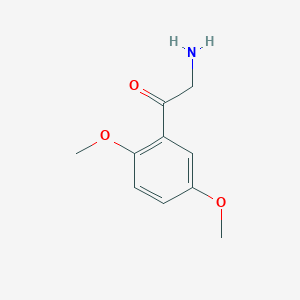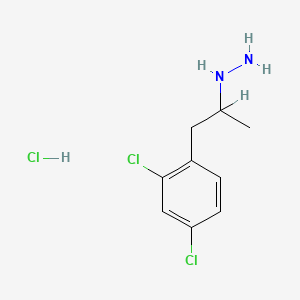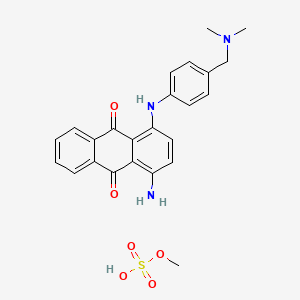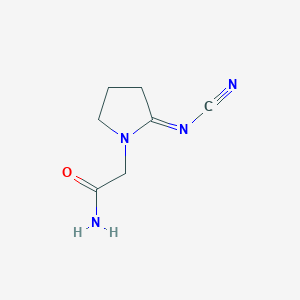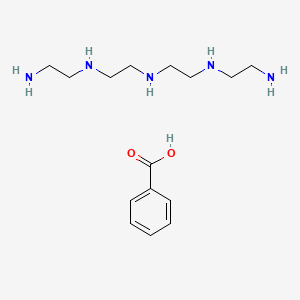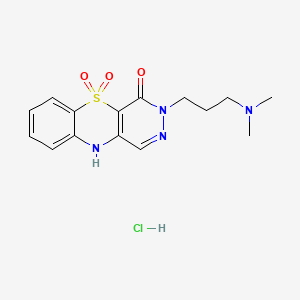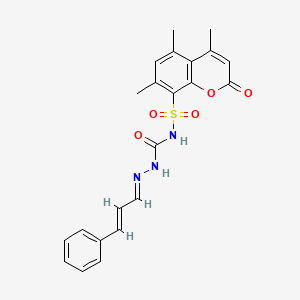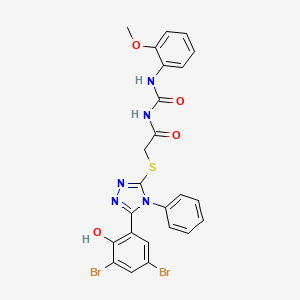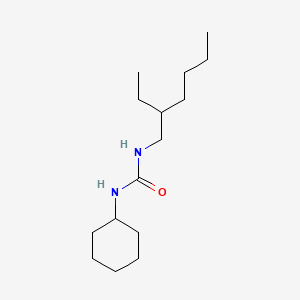
Ethylhexyl cyclohexyl urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylhexyl cyclohexyl urea is an organic compound with the molecular formula C15H30N2O. It is a derivative of urea, where the nitrogen atoms are substituted with ethylhexyl and cyclohexyl groups. This compound is primarily used in cosmetic products for its skin conditioning properties .
Preparation Methods
Ethylhexyl cyclohexyl urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, catalyst-free, and scalable, making it suitable for industrial production. The reaction involves mixing the amines with potassium isocyanate under mild conditions to yield the desired urea derivative.
Chemical Reactions Analysis
Ethylhexyl cyclohexyl urea undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylhexyl or cyclohexyl groups are replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Ethylhexyl cyclohexyl urea has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of ethylhexyl cyclohexyl urea involves its interaction with the skin’s surface. It forms a protective barrier that helps retain moisture and improve skin texture. The molecular targets and pathways involved include the skin’s natural moisturizing factors and lipid bilayers, which are essential for maintaining skin hydration and barrier function .
Comparison with Similar Compounds
Ethylhexyl cyclohexyl urea can be compared with other urea derivatives such as:
Methylcyclohexyl urea: Similar in structure but with a methyl group instead of an ethylhexyl group.
Butylcyclohexyl urea: Contains a butyl group in place of the ethylhexyl group.
Phenylcyclohexyl urea: Features a phenyl group instead of the ethylhexyl group.
The uniqueness of this compound lies in its specific combination of ethylhexyl and cyclohexyl groups, which confer distinct physicochemical properties and enhance its effectiveness as a skin conditioning agent .
Properties
CAS No. |
541523-61-9 |
|---|---|
Molecular Formula |
C15H30N2O |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
1-cyclohexyl-3-(2-ethylhexyl)urea |
InChI |
InChI=1S/C15H30N2O/c1-3-5-9-13(4-2)12-16-15(18)17-14-10-7-6-8-11-14/h13-14H,3-12H2,1-2H3,(H2,16,17,18) |
InChI Key |
XPUUQWDBQWCCFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



